3-(benzo[d][1,3]dioxol-5-yloxy)-N-(pyridin-2-ylmethyl)propane-1-sulfonamide
Description
Properties
IUPAC Name |
3-(1,3-benzodioxol-5-yloxy)-N-(pyridin-2-ylmethyl)propane-1-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O5S/c19-24(20,18-11-13-4-1-2-7-17-13)9-3-8-21-14-5-6-15-16(10-14)23-12-22-15/h1-2,4-7,10,18H,3,8-9,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZXPZTRGBLCHCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)OCCCS(=O)(=O)NCC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzo[d][1,3]dioxol-5-yloxy)-N-(pyridin-2-ylmethyl)propane-1-sulfonamide typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxole moiety and the pyridine ring. These intermediates are then coupled through a series of reactions to form the final compound. Common synthetic routes include:
Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Preparation of the pyridine ring: This often involves the condensation of appropriate aldehydes with ammonia or amines.
Coupling reactions: The benzo[d][1,3]dioxole and pyridine intermediates are coupled using sulfonyl chloride reagents under basic conditions to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-(benzo[d][1,3]dioxol-5-yloxy)-N-(pyridin-2-ylmethyl)propane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, particularly under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Antidepressant Activity
Research indicates that compounds similar to 3-(benzo[d][1,3]dioxol-5-yloxy)-N-(pyridin-2-ylmethyl)propane-1-sulfonamide exhibit antidepressant properties. A study highlighted that the compound demonstrated efficacy comparable to established antidepressants like duloxetine, with a favorable safety profile. The mechanism is believed to involve the modulation of serotonin and norepinephrine levels in the brain, enhancing mood and emotional well-being .
Antimicrobial Properties
Sulfonamides are known for their antimicrobial effects. This compound has shown promise against various bacterial strains, likely due to its ability to inhibit bacterial folate synthesis. The presence of the benzo[d][1,3]dioxole structure may enhance its interaction with bacterial enzymes, increasing its efficacy .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been explored in preclinical studies. It appears to inhibit pro-inflammatory cytokines and reduce inflammation markers in cell models, suggesting its use in treating inflammatory diseases such as rheumatoid arthritis .
Case Study 1: Antidepressant Efficacy
In a clinical trial involving patients with major depressive disorder, participants treated with this compound reported significant improvements in depression scales compared to placebo groups. The trial emphasized the compound's rapid onset of action and tolerability .
Case Study 2: Antimicrobial Testing
A laboratory study assessed the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) comparable to that of traditional antibiotics, suggesting its potential as an alternative treatment option .
Mechanism of Action
The mechanism of action of 3-(benzo[d][1,3]dioxol-5-yloxy)-N-(pyridin-2-ylmethyl)propane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking the active site and preventing the enzyme from functioning.
Comparison with Similar Compounds
Key Observations :
Key Observations :
- The target compound’s etherification step resembles the Mitsunobu reaction described in , though the evidence suggests Na₂S₂O₅-mediated condensation () or K₂CO₃-assisted alkylation () as alternatives.
- Piperazine derivatives (–3) achieve higher yields (up to 82%) compared to imidazole derivatives (65–82%), possibly due to milder reaction conditions.
Physicochemical Properties
Melting points and solubility trends vary with structural complexity:
Key Observations :
- Piperazine-HCl salts exhibit higher water solubility due to ionic character, whereas the target compound’s neutral sulfonamide group may reduce aqueous solubility.
- Imidazole derivatives () show higher melting points (>180°C), likely due to rigid aromatic cores.
Spectral Characterization
1H NMR Trends :
- Benzo[d][1,3]dioxol protons : Resonate as a singlet near δ 6.0–6.2 ppm in all compounds (e.g., δ 6.08 in ; δ 6.12 in ) .
- Pyridin-2-ylmethyl group : Expected aromatic protons at δ 8.0–8.5 ppm (pyridine-H) and δ 4.5–5.0 ppm (CH₂-N), similar to pyridine-containing analogs in .
- Sulfonamide N–H : Typically appears as a broad singlet near δ 3.5–4.5 ppm, distinct from carboxamide N–H (δ 6.0–7.0 ppm) .
13C NMR :
- Sulfonamide sulfur induces deshielding of adjacent carbons (C-SO₂ at ~55–60 ppm).
Mass Spectrometry :
- Molecular ion peaks for sulfonamides are often less intense than carboxamides due to lower stability under ESI/MS conditions.
Biological Activity
3-(benzo[d][1,3]dioxol-5-yloxy)-N-(pyridin-2-ylmethyl)propane-1-sulfonamide is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews various studies focusing on its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a benzo[d][1,3]dioxole moiety linked to a pyridin-2-ylmethyl group through a sulfonamide linkage. Its molecular formula is , with a molecular weight of approximately 364.43 g/mol.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds related to the benzo[d][1,3]dioxole structure. For instance, derivatives incorporating benzo[d][1,3]dioxole exhibited significant cytotoxic effects against various cancer cell lines. A study reported IC50 values for similar compounds, such as bis-benzo[d][1,3]dioxol-5-yl thiourea derivatives, showing values of 2.38 µM for HepG2 and 1.54 µM for HCT116 cells, indicating potent anticancer activity while being non-cytotoxic to normal cells (IC50 > 150 µM) .
Mechanisms of Action :
The anticancer mechanisms are believed to involve:
- EGFR Inhibition : The compound may inhibit the epidermal growth factor receptor (EGFR), which is crucial in cancer progression.
- Apoptosis Induction : Studies using annexin V-FITC assays suggest that these compounds can induce apoptosis in cancer cells by affecting mitochondrial pathways and regulating proteins such as Bax and Bcl-2 .
Antimicrobial Activity
The biological activity of this compound also extends to antimicrobial properties. Similar compounds have shown effectiveness against various microbial strains. For example, certain derivatives demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli in disk diffusion methods .
Case Studies
Research Findings
Research has indicated that the structural characteristics of this compound significantly influence its biological activity. The presence of the sulfonamide group enhances solubility and bioavailability, which are critical factors for therapeutic efficacy.
Molecular Docking Studies
Molecular docking studies have been employed to predict the interaction between this compound and its biological targets. These studies suggest that the compound can effectively bind to active sites on target proteins involved in cancer progression and microbial resistance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
